molecular formula C24H33N3 B5220684 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

Cat. No. B5220684
M. Wt: 363.5 g/mol
InChI Key: OYJMZQRVIODIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, also known as MPPP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. Studies have shown that this compound acts as a partial agonist at dopamine D2 receptors, which are known to be involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the reduction of inflammation and oxidative stress, and the promotion of neuroplasticity and neurogenesis. These effects may contribute to the compound's potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine in laboratory experiments is its well-characterized pharmacological profile, which allows researchers to study its effects on specific neurotransmitter systems and biological pathways. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to conduct studies in human subjects.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, including the development of more selective and potent analogs, the exploration of its potential applications in the treatment of other neurological and psychiatric disorders, and the investigation of its underlying mechanisms of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, and to identify any potential side effects or adverse reactions associated with its use.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine involves the reaction of 1-(4-methylphenyl)piperazine with 1-(2-phenylethyl)-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine has been the subject of numerous studies aimed at exploring its potential applications in the field of medicinal chemistry. One area of research has focused on the compound's antipsychotic properties, with studies showing that this compound can effectively reduce symptoms of schizophrenia and other psychotic disorders.

properties

IUPAC Name

1-(4-methylphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-21-7-9-23(10-8-21)26-17-19-27(20-18-26)24-12-15-25(16-13-24)14-11-22-5-3-2-4-6-22/h2-10,24H,11-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJMZQRVIODIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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